molecular formula C11H13NO B2501580 N-(2,3-dimethylphenyl)prop-2-enamide CAS No. 1156755-65-5

N-(2,3-dimethylphenyl)prop-2-enamide

Cat. No.: B2501580
CAS No.: 1156755-65-5
M. Wt: 175.231
InChI Key: HXPKTYURZXJTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)prop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a prop-2-enamide group attached to a 2,3-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)prop-2-enamide typically involves the reaction of 2,3-dimethylaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

2,3-dimethylaniline+acryloyl chlorideThis compound\text{2,3-dimethylaniline} + \text{acryloyl chloride} \rightarrow \text{this compound} 2,3-dimethylaniline+acryloyl chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,3-dimethylphenyl)prop-2-enamide can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form N-(2,3-dimethylphenyl)prop-2-enamine.

    Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N-(2,3-dimethylphenyl)prop-2-enamine.

    Substitution: Formation of substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2,3-dimethylphenyl)prop-2-enamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique chemical structure allows it to impart specific properties to the materials it is incorporated into.

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)prop-2-enamide
  • N-(2,3-dimethylphenyl)prop-2-enamine
  • N-(2,3-dimethylphenyl)prop-2-enamide oxide

Comparison: this compound is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and its interaction with biological targets. Compared to similar compounds, this compound may exhibit different pharmacological properties and industrial applications.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-4-11(13)12-10-7-5-6-8(2)9(10)3/h4-7H,1H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPKTYURZXJTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.